2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Description

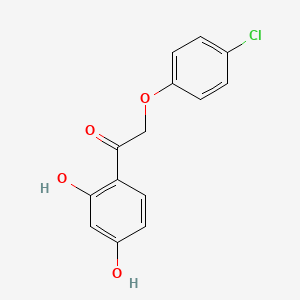

2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a substituted hydroxyacetophenone derivative characterized by a central ethanone backbone. Its structure comprises a 2,4-dihydroxyphenyl group attached to the ketone moiety and a 4-chlorophenoxy substituent linked via an ether oxygen.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBGVQHDFCGXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151188 | |

| Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115781-11-8 | |

| Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115781118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the reaction of 4-chlorophenol with 2,4-dihydroxyacetophenone under specific conditions. A common method includes:

Starting Materials: 4-chlorophenol and 2,4-dihydroxyacetophenone.

Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Solvent: Organic solvents such as ethanol or methanol are often employed.

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is C₁₄H₁₁ClO₄. The compound features a chlorophenyl group and a dihydroxyphenyl moiety, which enhance its reactivity and interaction with biological targets. The structural representation is as follows:

- SMILES : C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Cl

- InChIKey : DDBGVQHDFCGXGM-UHFFFAOYSA-N

Biological Activities

This compound exhibits significant biological activities, making it relevant for various therapeutic applications:

- Anticonvulsant Activity : Research indicates that derivatives of this compound have shown potential anticonvulsant properties. For instance, related compounds have been evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), demonstrating promising efficacy in preclinical models .

- Antifungal Properties : Studies have explored the antifungal effects of compounds related to this structure against phytopathogenic fungi. The efficacy of these derivatives highlights their potential use in agricultural applications to combat fungal diseases .

- Lysophosphatidic Acid Receptor Antagonism : Some synthesized derivatives have been tested as antagonists for the type 2 lysophosphatidic acid receptor, showing promising results that could lead to new therapeutic strategies for conditions influenced by lysophosphatidic acid signaling pathways .

Comparative Analysis with Related Compounds

The compound shares structural similarities with several other phenolic compounds. Below is a comparative table highlighting some of these related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1-(3-Hydroxy-5-methylphenyl)ethanone | 0.81 | Contains a methyl group; potential for different biological activity. |

| 1-(3,4-Dihydroxyphenyl)pentan-1-one | 0.80 | Longer carbon chain; may exhibit different solubility characteristics. |

| 1-(3,5-Dihydroxyphenyl)ethanone | 0.79 | Variations in hydroxyl positioning affecting reactivity and stability. |

| (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | 0.74 | Similar phenolic structure but different functional groups influencing activity. |

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of related compounds:

- A study focused on the anticonvulsant activity of synthesized derivatives demonstrated that certain compounds showed complete protection against MES-induced seizures, indicating their potential as therapeutic agents .

- Another research article explored the antifungal activities of derivatives synthesized from similar structures, revealing effective inhibition against various fungal strains .

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Fluorine, being electronegative, may alter hydrogen-bonding interactions .

- Phenoxy vs. Phenyl Linkage: The phenoxy group introduces an ether linkage, reducing steric hindrance compared to direct phenyl attachment, as seen in Ononetin .

Physical Properties

Melting points and spectral data vary with substituents:

- 2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Melting point = 192°C; characterized by ¹H NMR (δ 12.3 ppm for hydroxyl groups) .

- Ononetin: Melting point = 195–197°C; UV-Vis λ_max = 280 nm (π→π* transitions in aromatic rings) .

- 2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone: Higher polarity due to trihydroxy substitution likely reduces melting point compared to dichloro analogs, though specific data are unavailable .

Biological Activity

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a dihydroxyphenyl moiety, which contribute to its reactivity and interaction with biological systems. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H13ClO3

- Molecular Weight : 288.71 g/mol

- IUPAC Name : this compound

The compound's structure allows it to participate in various chemical reactions, enhancing its potential as a pharmaceutical agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : It has demonstrated activity against certain bacterial strains, suggesting a role in treating infections.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.

- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, modulating signaling pathways associated with cell growth and inflammation.

Case Studies

- Anticancer Activity :

- Anti-inflammatory Effects :

-

Antimicrobial Testing :

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 0.08 | |

| Difenoconazole | Antifungal | 0.05 | |

| Letrozole | Aromatase inhibitor | N/A |

Conclusion and Future Directions

The biological activity of this compound presents significant potential for therapeutic applications in oncology and inflammation management. However, further research is necessary to fully elucidate its mechanisms of action and to conduct clinical trials to assess its efficacy and safety in humans.

Future studies should focus on:

- Detailed mechanistic studies to identify specific molecular targets.

- In vivo studies to validate the anticancer and anti-inflammatory effects observed in vitro.

- Exploration of the compound's pharmacokinetics and toxicity profiles.

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloroacetyl chloride derivative reacts with a dihydroxyphenyl precursor under acidic conditions. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used to introduce the chloro group. Purification often involves column chromatography with silica gel and anhydrous solvents (e.g., tetrahydrofuran or diethyl ether) .

Q. How is the compound purified and characterized post-synthesis?

Purification methods include recrystallization (using ethanol or methanol) and chromatography. Characterization employs:

Q. What are the common derivatives synthesized from this compound?

Key derivatives include:

- Oxidized derivatives (e.g., quinones via oxidation with KMnO₄ or CrO₃) .

- Reduced alcohols (e.g., using NaBH₄ or LiAlH₄) .

- Substituted analogs (e.g., bromine or methyl substitutions via nucleophilic reactions) .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, hydroxyl) influence reactivity and electronic properties?

Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., -Cl) reduce electron density on the phenyl ring, affecting electrophilic substitution rates. The para-chlorophenoxy group enhances stability via resonance, while ortho-dihydroxy groups facilitate hydrogen bonding and chelation with metal catalysts . Experimental validation involves comparing reaction kinetics with analogs like 2-bromo-1-(2,4-dihydroxyphenyl)ethanone .

Q. What strategies resolve contradictions in reaction outcomes between similar halogenated analogs?

Discrepancies (e.g., faster bromination vs. chlorination) are addressed by:

- Kinetic Studies : Monitoring reaction progress via GC-MS or HPLC.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently .

- Computational Modeling : Comparing transition-state energies for halogenation pathways .

Q. How is the compound used in mechanistic studies of enzyme inhibition or ligand interactions?

The dihydroxyphenyl moiety mimics natural substrates in enzymatic assays (e.g., tyrosine kinases). Methodologies include:

- Docking Simulations : To predict binding affinities using software like AutoDock.

- Isothermal Titration Calorimetry (ITC) : Quantifying thermodynamic parameters of ligand-protein interactions .

- In Vitro Assays : Measuring IC₅₀ values against target enzymes .

Q. What advanced analytical techniques are employed for structural elucidation of complex derivatives?

Beyond basic NMR/IR:

- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., for mandelic acid derivatives) .

- 2D NMR (COSY, HSQC) : Maps coupling between aromatic protons and adjacent groups.

- High-Resolution Mass Spectrometry (HR-MS) : Confirms exact mass of novel derivatives .

Methodological Considerations

Q. How to design experiments assessing the compound’s stability under varying pH/temperature?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours.

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed ketones or oxidized quinones) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard conditions .

Q. What precautions are critical when handling halogenated derivatives in biological assays?

- Toxicity Screening : Pre-test derivatives on cell lines (e.g., HEK293) for cytotoxicity.

- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts.

- Waste Disposal : Follow EPA guidelines for halogenated organic waste .

Data Interpretation and Validation

Q. How to validate computational predictions of the compound’s reactivity in synthetic pathways?

- Comparative Synthesis : Synthesize predicted derivatives and compare yields/reactivity with computational data.

- Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction mechanisms via NMR .

- Cross-Validation : Replicate studies with alternative software (e.g., Gaussian vs. ORCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.